(+)-Licarin

Description

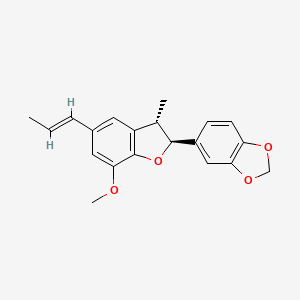

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |

InChI Key |

DMMQXURQRMNSBM-NSWCWGQASA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Synonyms |

licarin B |

Origin of Product |

United States |

Foundational & Exploratory

The Neolignan (+)-Licarin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Licarin A, a bioactive dihydrobenzofuran neolignan, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, antiparasitic, and anticancer activities. This technical guide provides a comprehensive overview of the natural botanical sources of this compound A and details the experimental protocols for its extraction, isolation, and purification. Quantitative data on isolation yields are presented to offer a comparative perspective. Furthermore, key signaling pathways modulated by this compound A, specifically those involved in apoptosis and inflammation, are elucidated and visualized to support further research and drug development endeavors.

Natural Sources of this compound A

This compound A is a secondary metabolite found predominantly in plant species belonging to the Lauraceae and Myristicaceae families. The compound is typically isolated from the leaves, bark, arils, or fruits of these plants. Key botanical sources are summarized in the table below.

| Plant Family | Species | Part(s) Used |

| Myristicaceae | Myristica fragrans Houtt. | Aril (Mace), Seeds (Nutmeg) |

| Lauraceae | Nectandra oppositifolia Nees & Mart. | Leaves |

| Lauraceae | Nectandra glabrescens Benth | Green Fruits |

| Lauraceae | Ocotea cymbarum Kunth | Wood/Bark |

| Lauraceae | Machilus thunbergii Sieb. & Zucc. | Bark |

| Aristolochiaceae | Aristolochia taliscana Hook. & Arn. | Roots/Stems |

Quantitative Yield of this compound A

The yield of this compound A can vary significantly based on the plant source, geographical location, harvesting time, and the extraction and purification methodology employed. Quantitative data is limited in the literature, as many studies focus on structural elucidation rather than process optimization. However, available data provides a benchmark for extraction efficiency.

| Plant Species | Part(s) Used | Extraction & Purification Method | Yield | Reference |

| Myristica fragrans | Aril (Mace) | Ethyl Acetate Extraction, Silica Gel Column Chromatography | 30 mg from 1.2 kg (0.0025%) | [1] |

| Nectandra oppositifolia | Leaves | n-Hexane Extraction, followed by chromatographic methods | Not explicitly quantified in reviewed literature | [2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound A from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies cited in the literature.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound A from plant material. This process can be adapted based on the specific plant matrix and available laboratory equipment.

Caption: General workflow for this compound A isolation.

Protocol 1: Isolation from Myristica fragrans (Mace)

This protocol is adapted from a study that successfully isolated this compound A from the arils of Myristica fragrans.[1]

1. Plant Material Preparation:

-

Air-dry the arils (mace) of Myristica fragrans at room temperature until brittle.

-

Grind the dried arils into a coarse powder using a mechanical blender.

2. Extraction:

-

Macerate 1.2 kg of the powdered arils in ethyl acetate (EA) at room temperature with periodic agitation for 72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

3. Chromatographic Purification:

-

Prepare a silica gel (230–400 mesh) column packed in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column using a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of dichloromethane (CH₂Cl₂) (e.g., from 100:0 to 5:95, v/v hexane:CH₂Cl₂).[1]

-

Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC analysis.

4. Final Purification and Identification:

-

Concentrate the pooled fractions to obtain the purified compound.

-

Recrystallize the compound from a suitable solvent if necessary to obtain a pure white solid (yield: 30 mg).[1]

-

Confirm the identity and purity of this compound A using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and by measuring its optical rotation.

Protocol 2: General Method for Isolation from Nectandra Species

This protocol is a generalized procedure based on methodologies for isolating neolignans from the Lauraceae family, particularly from Nectandra species.[2]

1. Plant Material Preparation:

-

Dry the leaves of Nectandra oppositifolia in a circulating air oven at 40°C for 48 hours.

-

Pulverize the dried leaves into a fine powder.

2. Defatting and Extraction:

-

Defat the powdered plant material (e.g., 332 g) by maceration with n-hexane (e.g., 8 x 1.5 L) to remove nonpolar constituents like fats and waxes.[2]

-

After defatting, extract the plant residue with 95% ethanol at room temperature.[2]

-

Concentrate the ethanolic extract under reduced pressure to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

-

Resuspend the crude ethanol extract in a methanol:water mixture (e.g., 7:3 v/v).

-

Perform sequential liquid-liquid partitioning with n-hexane followed by dichloromethane (CH₂Cl₂) to separate compounds based on polarity. This compound A is expected to partition into the less polar n-hexane or dichloromethane fractions.[2]

4. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the CH₂Cl₂ fraction) to Medium Pressure Liquid Chromatography (MPLC) on a C18-reversed phase column.

-

Elute with a gradient of methanol and water (often with a small percentage of formic acid to improve peak shape).

-

Analyze the collected fractions by UHPLC or TLC.

-

Pool fractions containing this compound A and perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase (e.g., MeOH:H₂O 8:2 with 0.1% formic acid).[2]

5. Compound Identification:

-

Characterize the purified compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR) to confirm its structure as this compound A.

Key Signaling Pathways Modulated by this compound A

This compound A exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Induction of Autophagy-Dependent Apoptosis in Cancer Cells

In non-small cell lung cancer cells, this compound A has been shown to inhibit proliferation by inducing cell death through a mechanism involving both autophagy and apoptosis.[3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of (+)-Licarin A

Introduction: this compound A is a naturally occurring neolignan, a class of secondary metabolites found in various plant species, including Myristica fragrans (nutmeg), Aristolokia taliscana, and Nectandra oppositifolia.[1][2] Structurally characterized by a dihydrobenzofuran ring system, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[1] Extensive research has demonstrated its potential as an anti-inflammatory, cancer chemopreventive, antiparasitic, antimycobacterial, and neuroprotective agent.[2] This guide provides a comprehensive overview of the biological activities of this compound A, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Data on Biological Activities

The efficacy of this compound A across various biological assays has been quantified, providing crucial data for assessing its therapeutic potential. The following tables summarize the key inhibitory and effective concentrations reported in the literature.

Table 1: Anti-inflammatory and Anticancer Activities of this compound A

| Activity | Metric | Value | Cell Line / Model | Condition | Citation |

| TNF-α Production Inhibition | IC₅₀ | 12.6 µM | RBL-2H3 cells | DNP-HSA stimulated | [1][3] |

| Cytotoxicity | IC₅₀ | 100.06 µM | Hepa1c1c7 cells | --- | [4] |

| NF-κBp65 Binding | Kᵢ (in silico) | 10.66 µM | DU-145 cells | --- | [4][5] |

| Safety Threshold (Ocular) | Concentration | < 12.0 µM | ARPE-19 & hES-RPE cells | --- | [6] |

Table 2: Antiparasitic Activity of this compound A

| Organism | Stage | Metric | Value | Citation |

| Trypanosoma cruzi | Trypomastigote | EC₅₀ | 100.8 µM | [2] |

| Leishmania amazonensis | Promastigote | EC₅₀ | 4.68 µM | [7] |

| Leishmania amazonensis | Amastigote | EC₅₀ | 0.42 µM | [7] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory and Anti-allergic Activity

This compound A exhibits significant anti-inflammatory and anti-allergic properties. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated rat basophilic leukemia (RBL-2H3) cells, it dose-dependently inhibits the production of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ value of 12.6 μM.[1][3] The mechanism underlying this effect involves the suppression of key signaling pathways. This compound A reduces the secretion of TNF-α and prostaglandin D2 (PGD2) by inhibiting the phosphorylation of Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[3] Furthermore, it has been shown to be a potential therapeutic agent for inflammatory eye diseases like uveitis by reducing inflammatory cytokines (TNF-α and IL-6) and exhibiting antiangiogenic activity.[6]

Cancer Chemopreventive Activity

This compound A has emerged as a potential cancer chemopreventive agent.[4][8] Its activity is linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation implicated in cancer development.[4][5] Molecular docking studies predict that this compound A binds to the p65 subunit of NF-κB, potentially inhibiting its phosphorylation and subsequent translocation to the nucleus.[4] This action can suppress the expression of pro-inflammatory and pro-survival genes. Additionally, this compound A demonstrates control over cellular oxidative stress, a key factor in carcinogenesis.[4]

Antiparasitic and Antimycobacterial Activities

This compound A has demonstrated a broad spectrum of activity against various pathogens. It is effective against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis.[2][7] Notably, its activity against the intracellular amastigote form of L. amazonensis (EC₅₀ = 0.42 µM) is particularly potent.[7]

Furthermore, (-)-Licarin A, a stereoisomer, has shown significant antitubercular activity in murine models.[9] It effectively reduces the pulmonary bacillary loads and pneumonia in mice infected with both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[9]

Neuroprotective and Analgesic Activities

The compound also exhibits neuroprotective effects, offering protection to cortical cells from glutamate-induced toxicity.[2] In models of neuropathic pain, (±)-Licarin A has shown anti-allodynic and anti-hyperalgesic effects. This analgesic activity is proposed to be mediated through the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-ATP-sensitive K⁺ channel pathway.[10]

Experimental Protocols and Workflows

The biological activities of this compound A have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key cited experiments.

TNF-α Production Inhibition Assay in RBL-2H3 Cells

This assay quantifies the effect of this compound A on the secretion of TNF-α from activated mast cells.[3][11]

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in complete medium. For sensitization, cells are incubated overnight with anti-DNP IgE.

-

Treatment and Stimulation: Sensitized cells are washed and then pre-incubated with various concentrations of this compound A for a short period (e.g., 10-30 minutes). Subsequently, cells are stimulated with DNP-BSA antigen for 1-3 hours to induce degranulation and cytokine release.[11]

-

Sample Collection: After incubation, the cell culture supernatant is collected. To measure intracellular TNF-α content, the remaining cells are lysed using a buffer containing a non-ionic detergent like Triton X-100.[11]

-

Quantification by ELISA: The concentration of TNF-α in the collected supernatant and cell lysates is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[12] The absorbance is read using a microplate reader, and TNF-α concentrations are calculated from a standard curve.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated (control) stimulated cells. The IC₅₀ value is determined from the dose-response curve.

Phospho-NF-κBp65 and Phospho-p38 MAPK Western Blot Analysis

This method is used to determine if this compound A inhibits the phosphorylation (activation) of key signaling proteins.[1][13]

-

Cell Culture, Treatment, and Stimulation: Cells (e.g., DU-145 for NF-κB or RBL-2H3 for p38) are cultured, treated with this compound A, and then stimulated with an appropriate agonist (e.g., TNF-α for NF-κB, DNP-HSA for p38).

-

Protein Extraction: Following stimulation, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κBp65 (Ser536) or anti-phospho-p38 MAPK).[1][14] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. To normalize the data, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Antiparasitic Activity Assay (Intracellular L. amazonensis Amastigotes)

This assay assesses the efficacy of this compound A against the clinically relevant intracellular stage of Leishmania.[7][8][10]

-

Macrophage Seeding: A macrophage cell line (e.g., J774) is seeded into 96-well plates and allowed to adhere for several hours.[10]

-

Infection: The adhered macrophages are then infected with stationary-phase L. amazonensis promastigotes at a specific parasite-to-cell ratio (e.g., 25:1) and incubated overnight to allow for phagocytosis and transformation into amastigotes.[10]

-

Treatment: Extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound A is added to the infected cells.

-

Incubation: The plates are incubated for an extended period (e.g., 96 hours) to allow for amastigote proliferation within the control wells.[10]

-

Quantification: The viability of the intracellular amastigotes is assessed. This can be done by lysing the host macrophages and quantifying the released, transformed promastigotes using a viability reagent like alamarBlue or by using reporter gene-expressing parasites (e.g., expressing beta-lactamase or luciferase).[8][10]

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the concentration of this compound A. Cytotoxicity against the host macrophage cell line is also assessed in parallel to determine the selectivity index.

Conclusion

This compound A is a pleiotropic natural compound with a compelling profile of biological activities relevant to inflammation, cancer, infectious diseases, and neurological conditions. Its mechanisms of action, particularly the targeted inhibition of pro-inflammatory signaling pathways like p38 MAPK and NF-κB, underscore its potential for further drug development. The quantitative data presented highlight its potency, especially in anti-inflammatory and anti-leishmanial contexts. The detailed experimental protocols provide a framework for future research aimed at further elucidating its therapeutic value and advancing it through the preclinical development pipeline.

References

- 1. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. med.nyu.edu [med.nyu.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Murine Mycobacterium marinum Infection as a Model for Tuberculosis | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.nyu.edu [med.nyu.edu]

- 11. Protein kinase C-α mediates TNF release process in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Phospho-NF-κB p65 (Ser536) (7F1) Mouse mAb | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of (+)-Licarin A

Introduction

This compound A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, including Myristica fragrans (nutmeg), Aristolochia taliscana, and Nectandra oppositifolia.[1][2][3] Traditionally used in folk medicine, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Extensive research has revealed its potential as an anti-inflammatory, anti-allergic, cancer chemopreventive, and antiparasitic agent.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound A, presenting key quantitative data, detailed experimental protocols, and visual representations of its action on cellular signaling pathways.

Anti-inflammatory and Anti-allergic Mechanisms

This compound A demonstrates significant anti-inflammatory and anti-allergic properties, primarily through the modulation of key signaling cascades in immune cells like mast cells.[1][3] Its action involves the suppression of pro-inflammatory mediators, offering potential for treating immediate hypersensitivity and other inflammatory conditions.[3]

Inhibition of Pro-inflammatory Mediators

Studies using the rat mast cell line RBL-2H3 have shown that this compound A effectively reduces the secretion of tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2) upon stimulation.[1] This inhibitory effect is dose-dependent and points to a direct intervention in the inflammatory response pathway.[3]

Modulation of Signaling Pathways

The primary mechanism for its anti-inflammatory effect is the inhibition of the PKCα/βII and p38 MAPK signaling pathways.[1][3] By reducing the phosphorylation levels of these key proteins, this compound A effectively dampens the downstream signaling cascade that leads to the production of TNF-α and PGD2.[1] It also suppresses the expression of cyclooxygenase-2 (COX-2), a critical enzyme in prostaglandin synthesis.[1][3]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound A | TNF-α Production | RBL-2H3 | 12.6 µM | [1][3] |

Experimental Protocol: TNF-α Secretion Assay in RBL-2H3 Cells

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Sensitize cells with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.

-

Compound Treatment: Wash the sensitized cells with Siraganian buffer. Add varying concentrations of this compound A (e.g., 5-20 µM) to the cells and incubate for 1 hour at 37°C.[1]

-

Stimulation: Induce degranulation and cytokine release by adding DNP-human serum albumin (HSA) at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.[1][3]

-

Quantification: Collect the cell supernatant. Measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound A relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cancer Chemopreventive Mechanisms

This compound A has emerged as a potential cancer chemopreventive agent, with studies highlighting its ability to modulate pathways involved in inflammation, cell survival, and oxidative stress, which are often dysregulated in cancer.[5][6]

Inhibition of NF-κB Signaling

A key mechanism is the inhibition of the NF-κB pathway. In silico molecular docking studies have shown that this compound A has a binding affinity for the p65 subunit of NF-κB.[5][6] In vitro assays using DU-145 prostate cancer cells confirm that this compound A inhibits the phosphorylation of the NF-κBp65 subunit, a critical step for its activation and translocation to the nucleus where it promotes the expression of pro-survival genes.[5]

Reduction of Oxidative Stress

This compound A demonstrates significant antioxidant activity. In a cell-based oxidative stress assay using Hepa1c1c7 mouse hepatoma cells, it provided a long-lasting reduction in intracellular reactive oxygen species (ROS).[5] This effect is crucial as chronic oxidative stress can contribute to carcinogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 3. Licarin A | CAS#:51020-86-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Licarin A: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Licarin A, a naturally occurring dihydrobenzofuran neolignan, has emerged as a molecule of significant interest in the scientific community. First isolated from the aril of Myristica fragrans, its diverse and potent biological activities have spurred extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound A. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of its molecular interactions. The document covers its isolation from natural sources, methods of chemical synthesis, and a detailed exploration of its biological activities, with a focus on its mechanisms of action involving key signaling pathways.

Discovery and History

The journey of this compound A begins with the broader exploration of neolignans, a class of natural products derived from the oxidative coupling of two phenylpropane units. The dehydrodiisoeugenol structure, to which Licarin A belongs, was first isolated from the bark of Myristica fragrans in 1973. However, the specific stereoisomer, this compound A, was later characterized from various plant sources, including Nectandra oppositifolia and Aristolochia taliscana.[1] Its chemical structure, featuring a dihydrobenzofuran ring system, immediately suggested potential biological reactivity, prompting further investigation into its pharmacological properties.[2] Early studies focused on its antiparasitic effects, but the scope of research has since expanded to include anti-inflammatory, antimicrobial, and cancer chemopreventive activities.[2][3]

Physicochemical and Spectroscopic Properties

This compound A is characterized by the following properties:

-

IUPAC Name: 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol[4]

-

Molecular Formula: C₂₀H₂₂O₄[4]

-

Molecular Weight: 326.39 g/mol [2]

-

Appearance: Solid powder[1]

-

Solubility: Soluble in DMSO[1]

Table 1: Spectroscopic Data of this compound A

| Technique | Description | Key Data Points |

| ¹H NMR | (CDCl₃, 400 MHz) | δ (ppm): 6.94-6.83 (m, 5H, Ar-H), 6.13 (dq, J=15.6, 6.8 Hz, 1H, H-8'), 6.06 (d, J=15.6 Hz, 1H, H-7'), 5.54 (s, 1H, OH), 5.09 (d, J=8.8 Hz, 1H, H-2), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.49 (m, 1H, H-3), 1.88 (d, J=6.8 Hz, 3H, H-9'), 1.39 (d, J=6.8 Hz, 3H, H-9)[5] |

| ¹³C NMR | (CDCl₃, 100 MHz) | δ (ppm): 146.7, 145.1, 144.9, 144.0, 132.3, 131.2, 130.8, 125.5, 123.4, 118.8, 114.2, 109.3, 93.8, 56.0, 55.9, 52.3, 45.9, 18.4, 17.8[6] |

| Mass Spec. | Electron Ionization (EI-MS) | Molecular Ion [M]⁺ at m/z 326 (100%). Key fragments at m/z 311, 295, 202, 187, 161.[2] |

| Infrared (IR) | KBr | ν (cm⁻¹): 3541 (O-H), 2938 (C-H), 1608, 1496 (aromatic C=C)[1] |

| UV-Vis | Methanol | λmax (nm): 275[1] |

Isolation from Natural Sources

This compound A is predominantly isolated from plants of the Lauraceae and Myristicaceae families.

Table 2: Natural Sources of this compound A

| Plant Species | Family | Part of Plant |

| Myristica fragrans (Nutmeg) | Myristicaceae | Aril, Seeds[1] |

| Nectandra oppositifolia | Lauraceae | Leaves[1] |

| Aristolochia taliscana | Aristolochiaceae | Roots[1] |

| Machilus thunbergii | Lauraceae | -[1] |

| Nectandra glabrescens | Lauraceae | Green fruits[7] |

Experimental Protocol: Isolation and Purification of this compound A from Myristica fragrans

This protocol is a composite of commonly employed methods for the extraction and purification of this compound A.

-

Extraction:

-

Air-dried and powdered seeds of Myristica fragrans are subjected to extraction with n-hexane at room temperature for 48 hours.

-

The solvent is evaporated under reduced pressure to yield a crude hexane extract.

-

-

Solvent Partitioning:

-

The crude extract is dissolved in methanol and partitioned successively with n-hexane.

-

The methanolic fraction is concentrated and then partitioned between ethyl acetate and water.

-

The ethyl acetate fraction, containing the neolignans, is collected and dried.

-

-

Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel (70-230 mesh).

-

A gradient elution is performed using a mixture of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing a compound with an Rf value corresponding to this compound A are pooled.

-

-

Final Purification:

-

The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A mobile phase of methanol and water in a suitable ratio is used for isocratic elution.

-

The peak corresponding to this compound A is collected, and the solvent is removed to yield the pure compound.

-

-

Structure Elucidation:

-

The purity and identity of the isolated this compound A are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Chemical Synthesis

The primary route for the chemical synthesis of this compound A is through the biomimetic oxidative coupling of isoeugenol.[2]

Experimental Protocol: Synthesis of (±)-Licarin A via Oxidative Coupling

This protocol describes a common method for the synthesis of the racemic mixture of Licarin A.

-

Reaction Setup:

-

A solution of isoeugenol in a suitable solvent (e.g., acetone, toluene) is prepared in a round-bottom flask.

-

The flask is equipped with a magnetic stirrer and maintained at room temperature.

-

-

Oxidative Coupling:

-

An oxidizing agent, such as silver(I) oxide (Ag₂O) or a peroxidase enzyme (e.g., horseradish peroxidase), is added to the solution.[6]

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.

-

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

-

Purification:

-

The resulting crude product is purified by column chromatography on silica gel.

-

A gradient of n-hexane and ethyl acetate is used as the eluent to separate the desired (±)-Licarin A from byproducts.

-

-

Characterization:

-

The structure of the synthesized (±)-Licarin A is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with that of the natural product.

-

Biological Activities and Mechanism of Action

This compound A exhibits a wide range of biological activities, which are summarized in the table below.

Table 3: Summary of Quantitative Biological Activity Data for this compound A

| Activity | Assay/Model | Quantitative Data | Reference |

| Anti-inflammatory | TNF-α production in DNP-HSA-stimulated RBL-2H3 cells | IC₅₀ = 12.6 µM | [1] |

| Reduction of inflammatory cytokines (TNF-α, IL-6) in a rat uveitis model | Effective at 6.0 µM intravitreal injection | [8] | |

| Antiparasitic | Trypanosoma cruzi trypomastigotes (trypanocidal activity) | IC₅₀ = 100.8 µM | [2] |

| Schistosoma mansoni adult worms | 100% mortality at 200 µM | [2] | |

| Leishmania major promastigotes | IC₅₀ = 9.59 ± 0.94 µg/mL | [2] | |

| Leishmania major amastigotes | EC₅₀ = 4.71 ± 0.29 µg/mL | [2] | |

| Antimicrobial | Mycobacterium tuberculosis H37Rv (in murine model) | Significant reduction in bacillary loads at 5 mg/kg | [9] |

| Cytotoxicity | MCF-7 breast cancer cells | IC₅₀ = 59.95 ± 1.87 µg/mL | [10] |

Signaling Pathways

The biological effects of this compound A are mediated through its interaction with several key intracellular signaling pathways.

-

Inhibition of the NF-κB Pathway: this compound A has been shown to inhibit the phosphorylation of NF-κB p65.[11] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

-

Modulation of the p38 MAPK Pathway: Studies have indicated that this compound A can reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is involved in cellular responses to stress and inflammation. By inhibiting this pathway, this compound A can suppress the production of inflammatory mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 3. Exploring how structural changes to new Licarin A derivatives effects their bioactive properties against rapid growing mycobacteria and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Licarin A | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Licarin A as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitubercular activity and the subacute toxicity of (-)-Licarin A in BALB/c mice: a neolignan isolated from Aristolochia taliscana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of (+)-Licarin and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Licarin A, a naturally occurring neolignan, has garnered significant attention in the scientific community for its diverse and potent biological activities. As a chiral molecule, this compound A exists as a pair of enantiomers, (+)- and (-)-Licarin A, and can also have diastereomeric forms. Emerging research indicates that the stereochemistry of Licarin A plays a crucial role in its pharmacological effects, with different stereoisomers exhibiting varying potencies and even distinct biological activities. This technical guide provides a comprehensive overview of the known properties of this compound A stereoisomers, with a focus on their anti-parasitic, anti-inflammatory, and potential anti-cancer activities. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Introduction to this compound Stereoisomers

Licarin A is a dihydrobenzofuran neolignan found in various plant species, including Myristica fragrans (nutmeg). Its structure contains two stereocenters, giving rise to four possible stereoisomers: (2R,3R)-(+)-Licarin A, (2S,3S)-(-)-Licarin A, (2R,3S)-Licarin A, and (2S,3R)-Licarin A. The enantiomers, this compound A and (-)-Licarin A, are the most studied, and their distinct biological profiles are of significant interest for therapeutic applications.

Comparative Biological Activities of Licarin A Stereoisomers

The biological activity of Licarin A is highly dependent on its stereochemical configuration. Notably, the enantiomers exhibit significant differences in their anti-parasitic effects.

Anti-parasitic Activity

Comparative studies have demonstrated the stereoselective anti-parasitic activity of Licarin A enantiomers against various parasites.

In vitro studies against adult worms of Schistosoma mansoni have revealed that while the racemic mixture of (±)-Licarin A shows significant activity, the (-)-Licarin A enantiomer is more potent than the (+)-enantiomer, which displays no activity at the tested concentrations[1][2].

Against the trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, (-)-Licarin A has demonstrated markedly superior activity compared to both the racemic mixture and the (+)-enantiomer[1][2].

Studies have reported the leishmanicidal activity of (-)-Licarin A against promastigote forms of Leishmania major[3].

Table 1: Comparative Anti-parasitic Activity of Licarin A Stereoisomers

| Stereoisomer | Organism | Assay | Activity Metric | Value (µM) | Reference |

| (±)-Licarin A | Schistosoma mansoni | Schistosomicidal | LC50 | 53.57 | [1] |

| (-)-Licarin A | Schistosoma mansoni | Schistosomicidal | LC50 | 91.71 | [1] |

| This compound A | Schistosoma mansoni | Schistosomicidal | - | Inactive | [1] |

| (±)-Licarin A | Trypanosoma cruzi | Trypanocidal | IC50 | 127.17 | [1] |

| (-)-Licarin A | Trypanosoma cruzi | Trypanocidal | IC50 | 23.46 | [1] |

| This compound A | Trypanosoma cruzi | Trypanocidal | IC50 | 87.73 | [1] |

| (-)-Licarin A | Leishmania major | Leishmanicidal | EC50 | 10.59 µg/mL* | [3] |

*Note: Value reported in µg/mL.

Anti-inflammatory and Anti-cancer Activities

While extensive comparative data for all stereoisomers in anti-inflammatory and anti-cancer assays are not yet available, studies on racemic or unspecified Licarin A indicate potent activity. Licarin A has been shown to inhibit the production of pro-inflammatory mediators and exhibit cytotoxic effects against various cancer cell lines. This activity is linked to the modulation of key signaling pathways, including NF-κB, PKCα/βII, and p38 MAPK. A recent study demonstrated that this compound A afforded superior phosphoNF-κBp65 phosphorylation activity in DU-145 prostate cancer cells[4].

Signaling Pathways Modulated by Licarin A

Licarin A exerts its biological effects through the modulation of several key intracellular signaling pathways. The primary pathways identified are the NF-κB, PKCα/βII, and p38 MAPK pathways, which are critically involved in inflammation and cancer.

Caption: Signaling pathways modulated by this compound A.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of Licarin A stereoisomers.

Chiral Separation of (±)-Licarin A by HPLC

This protocol is adapted from the enantiomeric resolution of (±)-Licarin A.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

Chiral Stationary Phase: CHIRALPAK® AD column.

-

Mobile Phase: n-hexane:2-propanol (9:1 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector.

-

Procedure:

-

Dissolve the racemic (±)-Licarin A in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile using the PDA detector.

-

The enantiomers will be resolved into two separate peaks.

-

-

Expected Results: The (+)-enantiomer and (-)-enantiomer will have distinct retention times, allowing for their separation and quantification.

Caption: Workflow for chiral separation of Licarin A.

In Vitro Schistosomicidal Assay

This protocol is a general guideline for assessing the schistosomicidal activity of Licarin A stereoisomers.

-

Organism: Adult worms of Schistosoma mansoni.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Procedure:

-

Place adult worms in 24-well plates containing the culture medium.

-

Add different concentrations of the Licarin A stereoisomers to the wells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Observe the viability of the worms at different time points (e.g., 24, 48, 72 hours) under an inverted microscope.

-

Determine the Lethal Concentration 50 (LC50), the concentration that kills 50% of the worms.

-

-

Data Analysis: Calculate the LC50 values for each stereoisomer using appropriate statistical software.

In Vitro Trypanocidal Assay

This protocol provides a general framework for evaluating the trypanocidal activity of Licarin A stereoisomers.

-

Organism: Trypomastigote forms of Trypanosoma cruzi.

-

Culture Medium: Liver Infusion Tryptose (LIT) medium.

-

Procedure:

-

Plate trypomastigotes in 96-well plates.

-

Add serial dilutions of the Licarin A stereoisomers to the wells.

-

Incubate the plates at 37°C for 24 hours.

-

Assess cell viability using a suitable method, such as the MTT assay or by direct counting using a hemocytometer.

-

Determine the Inhibitory Concentration 50 (IC50), the concentration that inhibits 50% of the parasite growth.

-

-

Data Analysis: Calculate the IC50 values for each stereoisomer using non-linear regression analysis.

NF-κB Activation Assay (General Protocol)

This protocol outlines a general method to assess the effect of Licarin A stereoisomers on NF-κB activation.

-

Cell Line: A suitable cell line, such as DU-145 prostate cancer cells.

-

Stimulus: A pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with different concentrations of the Licarin A stereoisomers for a specified time.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

Lyse the cells and prepare nuclear and cytoplasmic extracts.

-

Measure the levels of NF-κB (e.g., p65 subunit) in the nuclear extracts using methods like Western blotting or an ELISA-based assay.

-

-

Data Analysis: Quantify the levels of nuclear NF-κB and compare the inhibitory effects of the different stereoisomers.

Conclusion and Future Directions

The available evidence strongly suggests that the stereochemistry of Licarin A is a critical determinant of its biological activity. The (-)-enantiomer has consistently shown superior anti-parasitic activity compared to the (+)-enantiomer and the racemic mixture. While the precise mechanisms and the full spectrum of stereoselective activities are still under investigation, the modulation of key signaling pathways like NF-κB, PKC, and p38 MAPK appears to be central to its effects.

Future research should focus on:

-

Comprehensive Stereoisomer Profiling: Conducting head-to-head comparisons of all four stereoisomers of Licarin A across a wider range of biological assays, including anti-inflammatory, anti-cancer, and other relevant activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and the differential effects of each stereoisomer on the identified signaling pathways.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of the most potent stereoisomers in relevant animal models.

-

Diastereomer Investigation: Characterizing the biological activities of the (2R,3S) and (2S,3R) diastereomers of Licarin A, which remain largely unexplored.

A deeper understanding of the structure-activity relationships of Licarin A stereoisomers will be instrumental in the development of novel and more effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Schistosomicidal and trypanocidal structure-activity relationships for (±)-licarin A and its (-)- and (+)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biosynthesis Pathway of (+)-Licarin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Licarin A is a bioactive dihydrobenzofuran neolignan found in various plant species, including those of the Aristolochia, Nectandra, and Saururus genera.[1][2] This compound has garnered significant interest within the scientific community due to its wide range of pharmacological activities. Understanding the biosynthetic pathway of this compound A is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound A biosynthesis pathway in plants, drawing from established knowledge of phenylpropanoid and neolignan metabolism. While the initial steps of the pathway are well-characterized, the specific enzymatic reactions leading to the final structure of this compound A are still under investigation. This document outlines the putative pathway, highlights key enzyme classes likely involved, and provides a framework for future research in this area.

The General Phenylpropanoid Pathway: Laying the Foundation

The biosynthesis of this compound A begins with the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of secondary metabolites. This pathway converts the aromatic amino acid L-phenylalanine into various phenylpropanoid units, which serve as the building blocks for lignans, flavonoids, and other important compounds.

The key enzymatic steps of the general phenylpropanoid pathway leading to the precursor of this compound A are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the first committed step of the pathway.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway diverges to produce various monolignols. For the biosynthesis of this compound A, the pathway proceeds towards the formation of coniferyl alcohol. This involves a series of reduction and methylation steps catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR), ferulate 5-hydroxylase (F5H), caffeic acid O-methyltransferase (COMT), and cinnamyl alcohol dehydrogenase (CAD).

Oxidative Coupling and the Role of Dirigent Proteins

The crucial step in the formation of neolignans is the oxidative coupling of two phenylpropanoid monomers. In the case of this compound A, this is believed to involve the coupling of two molecules of a coniferyl alcohol-like precursor or isoeugenol.[3] This reaction is catalyzed by oxidative enzymes such as laccases or peroxidases, which generate radical intermediates from the monolignol precursors.

The stereochemistry of the resulting lignan is often controlled by dirigent proteins (DPs) . These proteins lack intrinsic catalytic activity but guide the stereoselective coupling of the radical intermediates to produce a specific enantiomer.[4] For the synthesis of this compound A, a specific dirigent protein is hypothesized to bind two monolignol radicals in a precise orientation, facilitating their coupling to form the (+)-enantiomer of the dihydrobenzofuran skeleton. While dirigent proteins have been identified for the synthesis of other lignans, the specific DP involved in this compound A biosynthesis has not yet been functionally characterized.[5]

Putative Final Steps in this compound A Biosynthesis

The exact enzymatic steps that convert the coupled intermediate into the final dihydrobenzofuran structure of this compound A are not yet fully elucidated. However, based on the structure of Licarin A and known enzymatic reactions in plant secondary metabolism, the involvement of cytochrome P450 monooxygenases (CYPs) is highly probable.[6] These enzymes are known to catalyze a wide variety of reactions, including hydroxylations, epoxidations, and ring formations.

A plausible hypothesis is that a specific CYP enzyme catalyzes the intramolecular cyclization of the coupled intermediate to form the dihydrobenzofuran ring. Subsequent tailoring reactions, such as methylations, may also occur to yield the final structure of this compound A. The identification and functional characterization of these putative enzymes are key areas for future research. The genome of Aristolochia fimbriata, a known producer of Licarin A, provides a valuable resource for identifying candidate genes encoding these enzymes through transcriptomic analysis and gene expression profiling.[2][7]

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics, substrate concentrations, and product yields specifically for the this compound A biosynthetic pathway. Future research employing techniques such as LC-MS/MS-based metabolite profiling and kinetic analysis of purified recombinant enzymes will be essential to populate the following table and gain a deeper understanding of the pathway's regulation and flux.[8][9]

| Enzyme/Metabolite | Plant Species | Tissue | Concentration / Activity | Method | Reference |

| Data Not Available | |||||

Experimental Protocols

Detailed experimental protocols for the key enzymes in this compound A biosynthesis are not yet established due to the incomplete characterization of the pathway. However, a general protocol for a laccase-mediated oxidative coupling assay, a key step in neolignan formation, can be adapted from existing literature on lignan and neolignan biosynthesis.

General Protocol for In Vitro Laccase-Mediated Oxidative Coupling Assay

This protocol provides a general framework for assessing the ability of a laccase enzyme to catalyze the oxidative coupling of a monolignol precursor.

Materials:

-

Purified laccase enzyme

-

Coniferyl alcohol (or other suitable precursor)

-

Reaction buffer (e.g., 100 mM sodium acetate buffer, pH 5.0)

-

Quenching solution (e.g., ascorbic acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instruments (HPLC, LC-MS)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the monolignol precursor at a defined concentration.

-

Enzyme Addition: Initiate the reaction by adding the purified laccase enzyme to the reaction mixture. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specific time period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the reaction products from the aqueous mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted products by HPLC and LC-MS to identify and quantify the formation of dimeric products.

Conclusion and Future Directions

The biosynthesis of this compound A is a complex process that originates from the general phenylpropanoid pathway and proceeds through a stereoselective oxidative coupling reaction, likely followed by cyclization and tailoring reactions catalyzed by yet-to-be-identified enzymes. While the overall framework of the pathway can be inferred from our knowledge of neolignan biosynthesis, significant research is still needed to fully elucidate the specific enzymes, intermediates, and regulatory mechanisms involved.

Future research should focus on:

-

Identification and Functional Characterization of Key Enzymes: Utilizing the genomic and transcriptomic data from this compound A-producing plants like Aristolochia fimbriata to identify candidate dirigent proteins and cytochrome P450s.[2] These candidate genes can then be functionally characterized through heterologous expression in systems like yeast or Nicotiana benthamiana.[10][11]

-

Quantitative Analysis: Performing detailed kinetic studies on the purified enzymes and conducting metabolic flux analysis in planta to understand the regulation and efficiency of the pathway.

-

Elucidation of the Complete Pathway: Using a combination of genetic, biochemical, and metabolomic approaches to definitively map out all the enzymatic steps and intermediate compounds from the primary precursor to this compound A.

A complete understanding of the this compound A biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also open up new avenues for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications.

References

- 1. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Unprecedented Number of Cytochrome P450s Are Involved in Secondary Metabolism in Salinispora Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the basal angiosperm Aristolochia fimbriata: a potential experimental system for genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS- and (1)H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes [mdpi.com]

A Technical Guide to the Biological Activities and Mechanisms of Neolignans: A Focus on (+)-Licarin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolignans, a class of phenolic compounds derived from the oxidative coupling of phenylpropanoid units, represent a rich source of bioactive molecules with a wide array of pharmacological properties. Among these, (+)-Licarin A has emerged as a compound of significant interest due to its potent anti-inflammatory, neuroprotective, anti-parasitic, and potential cancer chemopreventive activities. This technical guide provides a comprehensive literature review of the biological activities of this compound A and related neolignans, with a focus on their underlying mechanisms of action. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways are visualized using Graphviz diagrams to offer a clear representation of the molecular interactions.

Introduction to Neolignans and this compound A

Neolignans are a diverse group of natural products formed by the oxidative coupling of two C6-C3 units.[1] Unlike lignans, which are linked β-β', neolignans possess other linkages.[2] These compounds are widely distributed in the plant kingdom and have been traditionally used in folk medicine for various ailments.[3] Modern scientific investigation has unveiled a broad spectrum of biological activities for neolignans, including anti-inflammatory, antioxidant, antitumor, and antiviral properties, making them promising candidates for drug discovery.[1][2]

This compound A is a dihydrobenzofuran neolignan that has been isolated from various plant species, including Aristolochia taliscana and Myristica fragrans (nutmeg).[3][4] Its chemical structure features a dihydrobenzofuran ring system, which contributes to its biological interactions.[5] Extensive research has highlighted the therapeutic potential of this compound A in several disease models, prompting a deeper investigation into its molecular mechanisms.

Biological Activities of this compound A and Other Neolignans

The pharmacological effects of this compound A and other neolignans are multifaceted. This section summarizes their key biological activities, with supporting quantitative data presented in the tables below.

Anti-inflammatory and Anti-allergic Activity

This compound A exhibits significant anti-inflammatory and anti-allergic properties. It has been shown to dose-dependently reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of 12.6 µM in dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 cells.[3][4] This effect is accompanied by a reduction in prostaglandin D2 (PGD2) production and cyclooxygenase-2 (COX-2) expression.[3][4] The anti-inflammatory effects of other neolignans have also been reported, with some compounds showing inhibitory activity on nitric oxide (NO) production. For instance, several 8-O-4′ type neolignans isolated from Saussurea medusa inhibited NO production in LPS-stimulated RAW 264.7 cells with IC50 values ranging from 14.3 to 41.4 µM.

Anticancer and Chemopreventive Potential

Several neolignans have demonstrated cytotoxic and antitumor activities.[4] this compound A has been investigated for its cancer chemopreventive potential, showing an ability to modulate cellular stress and the NF-κB pathway in cancer cells.[5][6] It exhibited superior phospho-NF-κBp65 phosphorylation activity in DU-145 prostate cancer cells compared to the natural chemopreventive agent isoliquiritigenin.[6] While not potently cytotoxic to all cancer cell lines, its ability to modulate key signaling pathways suggests a role in preventing or slowing cancer progression. Other neolignans have shown direct cytotoxicity, with IC50 values against various cancer cell lines presented in Table 2.

Anti-parasitic and Anti-mycobacterial Activity

This compound A has demonstrated notable activity against various parasites. It effectively inhibits the growth of Leishmania major promastigotes with an IC50 of 9.59 µg/mL and is even more potent against intracellular amastigotes with an EC50 of 4.71 µg/mL.[7] Furthermore, this compound A has shown activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[7] Derivatives of Licarin A have also been synthesized and evaluated, with some showing improved anti-leishmanial activity.[8]

Neuroprotective Effects

The neuroprotective potential of this compound A and other lignans is an area of growing interest. This compound A has been shown to protect neuronal cells from glutamate-induced toxicity, an effect attributed to its antioxidative properties.[5] Recent studies have also implicated the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-ATP-sensitive K+ channel pathway in the anti-allodynic and anti-hyperalgesic effects of (±)-licarin A in neuropathic pain models, suggesting a role in modulating neuronal signaling.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound A and other neolignans.

Table 1: Biological Activity of this compound A

| Biological Activity | Assay System | Target | Metric | Value | Reference(s) |

| Anti-allergic | DNP-HSA-stimulated RBL-2H3 cells | TNF-α production | IC50 | 12.6 ± 0.3 µM | [4] |

| Anti-parasitic | Leishmania major promastigotes | Growth inhibition | IC50 | 9.59 ± 0.94 µg/mL | [7] |

| Anti-parasitic | Intracellular Leishmania major amastigotes | Growth inhibition | EC50 | 4.71 ± 0.29 µg/mL | [7] |

| Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | Growth inhibition | MIC | 3.125 µg/mL | [7] |

| Cytotoxicity | MCF-7 breast cancer cells | Cell viability | IC50 | 59.95 ± 1.87 µg/mL | |

| Anti-inflammatory | BCG-induced uveitis in rats | TNF-α and IL-6 reduction | - | Significant reduction at 6.0 µM | [9] |

Table 2: Anticancer Activity of Various Neolignans

| Neolignan | Cancer Cell Line | Metric | Value (µM) | Reference(s) |

| Neolignan from Myristica fragrans | HeLa (NF-κB inhibition) | IC50 | 0.0015 | |

| Neolignan from Myristica fragrans | HeLa (NF-κB inhibition) | IC50 | 0.0034 | |

| Honokiol | Various | IC50 | Varies (low µM range) | [4] |

| Magnolol | Various | IC50 | Varies (low µM range) | [4] |

Signaling Pathways Modulated by this compound A

This compound A exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound A has been shown to inhibit the activation of NF-κB.[6]

Caption: Inhibition of the NF-κB signaling pathway by this compound A.

Modulation of the PKC and p38 MAPK Pathways

This compound A has been reported to reduce the phosphorylation of Protein Kinase C (PKC) α/βII and p38 Mitogen-Activated Protein Kinase (MAPK), which are involved in the signaling cascade leading to the release of inflammatory mediators.[4]

Caption: Modulation of PKC and p38 MAPK pathways by this compound A.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review to facilitate the replication and further investigation of the biological activities of neolignans.

TNF-α Release Assay in RBL-2H3 Cells

Objective: To quantify the inhibitory effect of a test compound on the release of TNF-α from activated mast cells.

Materials:

-

RBL-2H3 cells

-

DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-human serum albumin)

-

Test compound (e.g., this compound A) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Sensitization: Sensitize the cells with anti-DNP IgE (100 ng/mL) for 24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with DNP-HSA (100 ng/mL) for 6 hours to induce degranulation and TNF-α release.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Anti-Leishmanial Activity Assay against Leishmania major

Objective: To determine the inhibitory effect of a test compound on the growth of Leishmania major promastigotes and intracellular amastigotes.

Materials:

-

Leishmania major promastigotes

-

M199 medium supplemented with 10% FBS

-

Human monocytic cell line (e.g., THP-1) or primary macrophages

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compound

-

96-well plates

-

Microplate reader

-

Giemsa stain

-

Microscope

Promastigote Assay:

-

Culture: Culture L. major promastigotes in M199 medium.

-

Seeding: Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Treatment: Add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: Determine the viability of the promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the IC50 value of the compound.

Amastigote Assay:

-

Macrophage Differentiation: Differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Infection: Infect the macrophages with stationary-phase L. major promastigotes at a ratio of 10:1 (parasites:macrophage) for 24 hours.

-

Washing: Wash the cells to remove non-internalized promastigotes.

-

Treatment: Add different concentrations of the test compound and incubate for 72 hours.

-

Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

-

Quantification: Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the EC50 value of the compound.

NF-κB Activation Assay (Nuclear Translocation)

Objective: To assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

HeLa or other suitable cell line

-

DMEM with 10% FBS

-

TNF-α or LPS (as a stimulant)

-

Test compound

-

Formaldehyde

-

Triton X-100

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat the cells with the test compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block non-specific binding and incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

Neolignans, and this compound A in particular, represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, anti-parasitic, and neuroprotective effects, are underpinned by their ability to modulate key cellular signaling pathways such as NF-κB, PKC, and p38 MAPK. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the development of neolignan-based therapeutics. Future studies should focus on elucidating the detailed molecular interactions of these compounds with their targets, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. mesoscale.com [mesoscale.com]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi [pubmed.ncbi.nlm.nih.gov]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

Methodological & Application

Synthesis and Biological Evaluation of (+)-Licarin A and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (+)-Licarin A and its derivatives, along with their biological activities. Detailed protocols for synthesis and biological evaluation are included to facilitate further research and drug development efforts.

Introduction

This compound A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, including Myristica fragrans. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities[1]. The core structure of Licarin A, featuring a dihydrobenzofuran ring system, serves as a valuable scaffold for the development of novel therapeutic agents[1]. This document outlines the key synthetic strategies for this compound A and its derivatives and summarizes their biological activities.

Synthesis of this compound A

The primary and most common method for the synthesis of Licarin A is the oxidative coupling of isoeugenol[1][2][3]. This biomimetic approach mimics the natural biosynthetic pathway of the compound. Various catalytic systems have been employed to achieve this transformation, including enzymatic and chemical methods.

Enzymatic Synthesis

Peroxidases, such as those from horseradish or crude extracts from plants like Brassica juncea (sawi hijau) and coconut water, have been successfully used to catalyze the dimerization and cyclization of isoeugenol to form Licarin A[2][4].

Chemical Synthesis

Chemical methods often involve the use of oxidizing agents to facilitate the oxidative coupling of isoeugenol. These methods offer an alternative to enzymatic synthesis and can be advantageous in terms of scalability and catalyst recyclability[3][4].

Synthesis of this compound A Derivatives

The structural modification of this compound A allows for the exploration of structure-activity relationships (SAR) and the potential for enhanced biological activity and improved pharmacokinetic properties. Common derivatization strategies include etherification, acetylation, and allylation at the phenolic hydroxyl group[1][5][6].

Biological Activities of this compound A and Derivatives

This compound A and its synthetic derivatives have been evaluated for a range of biological activities, demonstrating their potential as lead compounds in drug discovery.

Antiparasitic Activity

Licarin A and its derivatives have shown promising activity against various parasites, including Leishmania species and Trypanosoma cruzi[5][7][8]. Modifications to the Licarin A scaffold have, in some cases, led to derivatives with improved potency and selectivity against these parasites[5][6].

Anticancer Activity

The cytotoxic effects of Licarin A have been investigated in several cancer cell lines. For instance, it has shown moderate cytotoxicity against the MCF-7 breast cancer cell line[2][9]. Furthermore, Licarin A has been identified as a potential cancer chemopreventive agent, exhibiting superior activity in inhibiting phosphoNF-κBp65 phosphorylation in prostate cancer cells compared to known natural product controls[10].

Quantitative Biological Data

The following tables summarize the reported biological activities of this compound A and its derivatives.

Table 1: Antiparasitic Activity of this compound A and Derivatives

| Compound | Parasite | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (±)-Licarin A (DL01) | Leishmania amazonensis (promastigotes) | --- | --- | --- | 1.35 | [5] |

| (±)-Licarin A | Trypanosoma cruzi (trypomastigotes) | Lysis | 100.8 | --- | --- | [7][8] |

| O-acetyl Licarin A (1a) | Leishmania (L.) infantum (amastigotes) | --- | 9 | >18 (vs. mammalian cells) | >18 | [6] |

| O-allyl Licarin A (1b) | Leishmania (L.) infantum (amastigotes) | --- | 13 | 64 | 4.9 | [6] |

| 5-allyl Licarin A (1c) | Leishmania (L.) infantum (amastigotes) | --- | 10 | >18 (vs. mammalian cells) | >18 | [6] |

| DL03 (derivative) | Leishmania amazonensis (promastigotes) | --- | --- | --- | 1.70 | [5] |

| DL10 (derivative) | Leishmania amazonensis (promastigotes) | --- | --- | --- | 2.89 | [5] |

| DL17 (derivative) | Leishmania amazonensis (promastigotes) | --- | --- | --- | 3.30 | [5] |

| DL21 (derivative) | Leishmania amazonensis (promastigotes) | --- | --- | --- | 8.50 | [5] |

Table 2: Cytotoxicity of this compound A

| Compound | Cell Line | Assay | IC50 (µg/mL) | Positive Control | IC50 of Control (µg/mL) | Reference |

| Licarin A | MCF-7 (breast cancer) | MTT | 59.95 ± 1.87 | Doxorubicin | 0.88 ± 0.34 | [2] |

Experimental Protocols

Protocol 1: Synthesis of (±)-Licarin A via Enzymatic Oxidative Coupling

This protocol describes the synthesis of (±)-Licarin A from isoeugenol using a crude peroxidase extract from Brassica juncea.

Materials:

-

Isoeugenol

-

Fresh Brassica juncea (sawi hijau) stems

-

Phosphate buffer (pH 6-7)

-

5% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Beakers, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column

Procedure:

-

Preparation of Crude Enzyme Extract: Homogenize fresh B. juncea stems in phosphate buffer (pH 6-7) using a blender. Filter the homogenate through filter paper to remove cell debris. The resulting green supernatant is the crude enzyme source.

-

Reaction Setup: In a beaker, add the crude B. juncea peroxidase extract in 200 mL of phosphate buffer. Add isoeugenol (65 mmol) to the beaker.

-

Initiation of Reaction: Add 30 mL of 5% H₂O₂ to the mixture while stirring vigorously at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 15 minutes with continuous stirring.

-

Extraction: After 15 minutes, stop the reaction and extract the mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield a brown oil.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate (starting from 8:2) as the eluent to obtain pure (±)-Licarin A[2].

Protocol 2: General Procedure for the Synthesis of Ether Derivatives of Licarin A

This protocol is adapted from a method for synthesizing ether derivatives of Licarin A[5].

Materials:

-

(±)-Licarin A (100.0 mg, 0.31 mmol)

-

Dimethylformamide (DMF, 1.0 mL)

-

Potassium carbonate (K₂CO₃, 339.0 mg, 2.45 mmol)

-

Respective benzyl halide (1.23 mmol)

-

Hexane

-

Ethyl acetate

-

Round bottom flask, magnetic stirrer, reflux condenser, thin-layer chromatography (TLC) plates, silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round bottom flask, add (±)-Licarin A, DMF, and K₂CO₃.

-

Heating: Heat the mixture to 70 °C under reflux with magnetic stirring.

-

Addition of Alkylating Agent: After 30 minutes, add the respective benzyl halide to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC using a solvent system of hexane:ethyl acetate (8:2 v/v).

-

Work-up and Purification: Once the reaction is complete, cool the mixture and purify the crude product by column chromatography using a hexane:ethyl acetate solvent mixture (e.g., 8:2 v/v) to yield the desired ether derivative[5].

Visualizations

Synthesis of this compound A and Derivatives

Caption: Synthetic routes to this compound A and its common derivatives.

General Experimental Workflow for Synthesis and Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of this compound A and its derivatives.

Postulated Signaling Pathway Inhibition by Licarin A

Caption: Inhibition of NF-κB signaling by this compound A.

References

- 1. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]